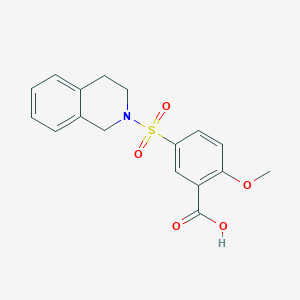

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-23-16-7-6-14(10-15(16)17(19)20)24(21,22)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNZWZYESIBBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331167 | |

| Record name | 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

170287-75-9 | |

| Record name | 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline core, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine. Finally, the methoxybenzoic acid moiety is introduced through esterification or direct coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Thiol-substituted benzoic acids.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of isoquinoline, including the title compound, exhibit significant anticonvulsant properties. In studies evaluating various compounds for their efficacy against seizures, certain isoquinoline derivatives showed promising results:

- Testing Methods: The maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test were utilized to assess anticonvulsant activity.

- Findings: Compounds similar to 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid demonstrated protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .

Neuroprotective Effects

The compound's structure suggests it may interact with neuroreceptors or enzymes involved in neuroprotection:

- Mechanism of Action: Preliminary studies indicate that isoquinoline derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegeneration.

- Case Studies: Research on related compounds has shown that they can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases .

Antimicrobial Activity

Some studies have suggested that compounds containing the isoquinoline structure possess antimicrobial properties:

- Evaluation Methods: Various assays have been conducted to determine the effectiveness of these compounds against bacterial strains.

- Results: While specific data on the title compound is limited, related derivatives have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

Mechanism of Action

The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, while the methoxybenzoic acid moiety can enhance binding affinity through additional hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Targeting AKR1C3

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid (Compound from )

- Structure: Benzoic acid substituted with a 3,4-dihydroisoquinoline sulfonyl group at position 3.

- Activity: Exhibits low nanomolar (nM) potency against AKR1C3 with 1,500-fold selectivity over AKR1C2 .

- Binding Mode: Crystal structures reveal the carboxylate group occupies the enzyme’s oxyanion hole, while the sulfonamide positions the dihydroisoquinoline in a hydrophobic subpocket (SP1) .

- SAR Insights: Substituents on the dihydroisoquinoline ring (e.g., small alkyl groups) enhance potency by optimizing hydrophobic interactions .

5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic Acid (Target Compound)

- Key Structural Differences: Methoxy group at position 2 and sulfonyl-dihydroisoquinoline at position 5 (vs. position 3 in the above analogue).

- Hypothesized Effects :

Other AKR1C3-Targeting Analogues

- Compound 38 (from ): A derivative of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid. Molecular dynamics simulations show its dihydroisoquinoline moiety adopts an "Inward" conformation in AKR1C3’s SP1 pocket, but interactions with AKR1C2 remain uncharacterized .

- Analogues C-6 and C-7 (from ): Designed NSAID derivatives with enhanced hydrophobic interactions in AKR1C3’s active site. Their increased interaction energy suggests improved binding compared to earlier scaffolds .

Derivatives Targeting Butyrylcholinesterase (BChE)

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives ()

- Structure: Methyl linker instead of sulfonyl, connecting dihydroisoquinoline to benzoic acid.

- Activity : Compounds 9 and 23 inhibit BChE with IC50 values in the micromolar range and exhibit anti-Aβ aggregation properties. Their dual binding to BChE’s catalytic active site (CAS) and peripheral anionic site (PAS) is confirmed via molecular docking .

- Key Difference : The sulfonyl group in the target compound may reduce BChE affinity due to increased polarity but improve selectivity for AKR1C3.

Compounds with Amide or Ester Modifications

N-(2-Bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 23, )

- Structure: Benzamide derivative with a dihydroisoquinoline-methyl group.

- Activity : Demonstrates BChE inhibition (IC50 = 1.2 µM) and neuroprotective effects against Aβ-induced toxicity .

- Comparison : Amide derivatives generally show lower metabolic stability compared to sulfonamides, which may limit their therapeutic utility.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- AKR1C3 Inhibition: The 3,4-dihydroisoquinoline sulfonyl group is critical for binding to AKR1C3’s SP1 pocket, while the carboxylate interacts with catalytic residues. Positional changes (e.g., 3- vs. 5-substitution) may alter hydrogen bonding and π-π stacking with Tyr219 and Phe311 .

- Selectivity Drivers : Sulfonyl-linked compounds show higher selectivity for AKR1C3 over AKR1C2 compared to methyl-linked derivatives, likely due to differences in SP1 pocket topology .

- Neuroprotective Potential: BChE inhibitors with anti-Aβ aggregation activity (e.g., ’s compounds) highlight the therapeutic versatility of dihydroisoquinoline derivatives, though target specificity varies with structural modifications .

Biological Activity

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of the aldo-keto reductase family member AKR1C3. This enzyme is implicated in several hormone-dependent malignancies, including prostate and breast cancer. The following sections will detail the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

The primary biological activity of this compound stems from its role as a selective inhibitor of AKR1C3. This enzyme catalyzes the reduction of steroid hormones and plays a crucial role in the metabolism of various substrates involved in cancer progression. Inhibition of AKR1C3 can lead to reduced levels of active hormones that promote tumor growth.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the structure of this compound can significantly impact its inhibitory potency. For instance, a study indicated that the compound demonstrated low nanomolar potency against AKR1C3 with an isoform selectivity ratio exceeding 1500-fold compared to its isoform AKR1C2 . The carboxylate group is critical for binding within the enzyme's oxyanion hole, while the sulfonamide moiety aids in positioning the dihydroisoquinoline moiety into a hydrophobic pocket adjacent to the active site .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AKR1C3 metabolism of known substrates. The potency was assessed using various cellular assays, which confirmed that small structural modifications could enhance inhibitory effects. For example, certain analogs showed improved activity due to favorable interactions within the enzyme's active site .

Table 1: Inhibitory Potency of Various Compounds Against AKR1C3

| Compound Name | IC50 (nM) | Selectivity Ratio (AKR1C3/AKR1C2) |

|---|---|---|

| This compound | <10 | >1500 |

| 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | <10 | >1500 |

| Modified Analog A | 50 | 100 |

| Modified Analog B | 20 | 500 |

Table 2: Key Structural Features Influencing Activity

| Structural Feature | Importance |

|---|---|

| Carboxylate Group | Critical for binding |

| Sulfonamide Moiety | Enhances binding affinity |

| Dihydroisoquinoline Moiety | Provides hydrophobic interactions |

Case Study 1: Inhibition of Prostate Cancer Growth

A study highlighted the effectiveness of this compound in reducing prostate cancer cell proliferation. The compound was shown to inhibit AKR1C3 activity significantly, leading to decreased levels of dihydrotestosterone (DHT), a potent androgen associated with prostate cancer progression. The results indicated a potential therapeutic application for this compound in treating castration-resistant prostate cancer (CRPC) .

Case Study 2: Selectivity Mechanism Elucidation

An advanced computational study utilized molecular dynamics simulations and energy decomposition analyses to elucidate the selectivity mechanism of this compound towards AKR1C3 over AKR1C2. The findings revealed distinct binding modes within each isoform's active site, which contributed to the high selectivity observed in biological assays .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methoxybenzoic acid?

- Methodology :

- Step 1 : Start with functionalized dihydroisoquinoline precursors (e.g., 7-hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives) to introduce the sulfonyl group via nucleophilic substitution or coupling reactions .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance sulfonylation efficiency. For example, use anhydrous DMF as a solvent at 60–80°C for 12–24 hours to minimize side reactions .

- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonylated product. Confirm purity via TLC or HPLC (>95%) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

- Methodology :

- Spectroscopic Analysis :

- NMR : Use - and -NMR to verify the presence of the methoxy group (δ ~3.8–4.0 ppm for ), sulfonyl protons (δ ~7.5–8.5 ppm), and dihydroisoquinoline backbone (δ ~2.5–3.5 ppm for CH groups) .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1150–1350 cm, carboxylic acid O-H at ~2500–3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected for CHNOS: 384.0822) .

Advanced Research Questions

Q. How does the dihydroisoquinoline moiety influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified dihydroisoquinoline rings (e.g., substituents at positions 3,4 or saturation levels) and compare their enzyme inhibition profiles (e.g., IC values against serine proteases or kinases) .

- Use computational docking (e.g., AutoDock Vina) to predict interactions between the dihydroisoquinoline group and target proteins (e.g., hydrophobic pockets or π-π stacking with aromatic residues) .

- Key Finding : The rigidity of the dihydroisoquinoline scaffold enhances binding affinity to enzymes by reducing conformational entropy loss during target engagement .

Q. What experimental strategies are recommended to resolve contradictions in solubility data for sulfonylated benzoic acids?

- Methodology :

- Solubility Profiling :

- Test solubility in buffered solutions (pH 1.2–7.4) using shake-flask methods with HPLC quantification. For example, observe reduced solubility at acidic pH due to protonation of the carboxylic acid group .

- Compare experimental data with computational predictions (e.g., ALOGPS or SwissADME) to identify discrepancies caused by aggregation or polymorphic forms .

- Mitigation : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzoic acid ring or use co-solvents (e.g., PEG-400) to improve aqueous solubility for in vitro assays .

Q. How can researchers design in vitro models to study the compound’s mechanism of enzyme inhibition?

- Methodology :

- Kinetic Assays :

- Perform time-dependent inhibition studies using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase). Monitor fluorescence intensity (λ=380 nm, λ=460 nm) to calculate .

- Use reversible vs. irreversible inhibition models (e.g., pre-incubation with the compound) to distinguish binding modes .

- Cellular Models :

- Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay) to establish non-toxic concentrations (<10 µM) before evaluating target modulation (e.g., Western blot for downstream signaling proteins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.